

Application Note: ^1H and ^{13}C NMR Analysis of Lactose Octaacetate

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Compound of Interest

Compound Name: Lactose octaacetate

Cat. No.: B1313717

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and data analysis guide for the characterization of **Lactose octaacetate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. **Lactose octaacetate**, a fully acetylated derivative of lactose, is a key intermediate in the synthesis of various oligosaccharides and glycoconjugates^[1]. NMR spectroscopy is an indispensable tool for confirming its structure, determining the anomeric configuration (α or β), and assessing purity^[2]. This note includes a step-by-step experimental protocol, comprehensive data tables of chemical shifts and coupling constants, and graphical workflows to aid in the successful application of this analytical technique.

Introduction

Lactose octaacetate ($\text{C}_{28}\text{H}_{38}\text{O}_{19}$, Molar Mass: 678.59 g/mol) is the peracetylated form of lactose^[3]. The acetylation of all eight hydroxyl groups enhances its solubility in common organic solvents, such as chloroform, facilitating its use in organic synthesis and subsequent analytical characterization. The final product of acetylation is often a mixture of α and β anomers at the C-1 position of the glucose unit. ^1H NMR spectroscopy is a highly effective method for determining the ratio of these anomers and confirming the purity of the isolated product^{[2][4]}. ^{13}C NMR provides complementary information, allowing for the unambiguous assignment of all carbon atoms in the molecule.

Experimental Protocols

This section details the necessary materials, instrumentation, and procedures for acquiring high-quality ^1H and ^{13}C NMR spectra of **lactose octaacetate**.

Materials and Equipment

- Sample: **Lactose Octaacetate** ($\geq 97\%$ purity)[\[3\]](#)
- Solvent: Deuterated chloroform (CDCl_3 , 99.8 atom % D) with 0.03% (v/v) Tetramethylsilane (TMS)
- Equipment: 5 mm NMR tubes, volumetric flasks, pipettes, analytical balance
- Instrumentation: 500 MHz (or higher) NMR spectrometer[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation

- Accurately weigh approximately 20 mg of **lactose octaacetate**.[\[5\]](#)[\[6\]](#)
- Dissolve the sample in 0.6 mL of CDCl_3 containing TMS in a small vial.[\[5\]](#)[\[6\]](#)
- Ensure the sample is fully dissolved by gentle vortexing.
- Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Table 1: Suggested ^1H NMR Acquisition Parameters

Parameter	Suggested Value	Purpose
Pulse Program	zg30	Standard 30° pulse for quantitative measurement.
Number of Scans (NS)	16	Sufficient for good signal-to-noise with 20 mg.
Relaxation Delay (D1)	5.0 s	Allows for full relaxation of protons for integration.
Acquisition Time (AQ)	3.0 s	Provides adequate resolution.
Spectral Width (SW)	20 ppm (10000 Hz)	Covers the expected range of proton signals.
Temperature	298 K (25 °C)	Standard operating temperature.

Table 2: Suggested ^{13}C NMR Acquisition Parameters

Parameter	Suggested Value	Purpose
Pulse Program	zgpg30	Proton-decoupled experiment with a 30° pulse.
Number of Scans (NS)	1024	Required due to the low natural abundance of ^{13}C .
Relaxation Delay (D1)	2.0 s	Standard delay for ^{13}C observation.
Acquisition Time (AQ)	1.5 s	Provides adequate resolution.
Spectral Width (SW)	240 ppm (30000 Hz)	Covers the full range of carbon signals.
Temperature	298 K (25 °C)	Standard operating temperature.

Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction on the resulting spectrum.
- Calibrate the ^1H spectrum using the TMS signal at δ 0.00 ppm.[7]
- Calibrate the ^{13}C spectrum using the central peak of the CDCl_3 triplet at δ 77.00 ppm.[7]

Results and Data Interpretation

The NMR spectra of **lactose octaacetate** are complex due to the presence of two sugar rings and eight acetyl groups. The β -anomer is typically the major product.

^1H NMR Spectral Data

The ^1H NMR spectrum can be divided into three main regions:

- δ 5.7 - 4.5 ppm: Anomeric protons (H-1' and H-1'') and other protons on carbons bearing acetoxy groups.[2][8]
- δ 4.4 - 3.6 ppm: Remaining ring protons.[2][9]
- δ 2.2 - 1.9 ppm: Methyl protons of the eight acetyl groups.[9]

Table 3: ^1H NMR Chemical Shift Assignments for β -**Lactose Octaacetate** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 ^I (Glc)	5.66	d	$J_{1,2} = 8.5$
H-4 ^{II} (Gal)	5.40	dd	$J_{3,4} = 3.4, J_{4,5} = 0.7$
H-2 ^{II} (Gal)	5.26	dd	$J_{1,2} = 8.1, J_{2,3} = 10.4$
H-2 ^I (Glc)	5.05	dd	$J_{1,2} = 8.5, J_{2,3} = 9.5$
H-3 ^{II} (Gal)	5.02	overlapped	-
H-1 ^{II} (Gal)	4.56	d	$J_{1,2} = 8.0$
H-6a ^I (Glc)	4.32	overlapped	-
H-6a/b ^{II} (Gal)	4.20 - 4.12	m	-
H-6b ^I , H-5 ^{II}	4.05	m	-
H-4 ^I (Glc)	3.61	dd	$J_{3,4} = 8.5, J_{4,5} = 10.0$
-OCOCH ₃	2.22 - 1.96	m (24H)	-

Data sourced from [2][9]. Glc = Glucose unit, Gal = Galactose unit.

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows four distinct regions:

- δ 171 - 168 ppm: Carbonyl carbons of the acetyl groups.[5][9]
- δ 102 - 91 ppm: Anomeric carbons (C-1^I and C-1^{II}).[2][8][9]
- δ 83 - 60 ppm: Ring carbons (C-2 to C-6).[2][8][9]
- δ 21 - 20 ppm: Methyl carbons of the acetyl groups.[9]

Table 4: ¹³C NMR Chemical Shift Assignments for **Lactose Octaacetate** in CDCl₃

Carbon Assignment	Chemical Shift (δ , ppm)	Carbon Assignment	Chemical Shift (δ , ppm)
-OCOCH ₃	170.33 - 168.82 (8C)	C-4 ^I (Glc)	75.67
C-1 ^{II} (Gal, α)	101.9	C-5 ^{II} (Gal)	73.50
C-1 ^{II} (Gal, β)	100.95	C-2 ^I (Glc)	72.63
C-1 ^I (Glc, α)	91.53	C-3 ^{II} (Gal)	70.96
C-1 ^I (Glc, β)	89.2	C-5 ^I (Glc)	70.75
C-4 ^I (Glc, α)	82.1	C-3 ^I (Glc)	70.52
C-2 ^{II} (Gal)	69.01	C-4 ^{II} (Gal)	66.60
C-6 ^I (Glc)	61.74	C-6 ^{II} (Gal)	60.84
-OCOCH ₃	20.94 - 20.49 (8C)		

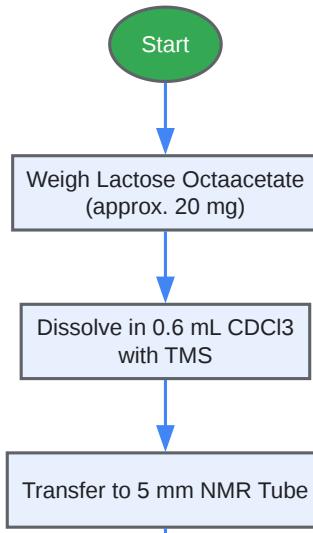
Data compiled from [2][9]. Assignments for the β -anomer are shown unless specified. The presence of α -anomer signals indicates a mixture.

Visualized Workflows and Relationships

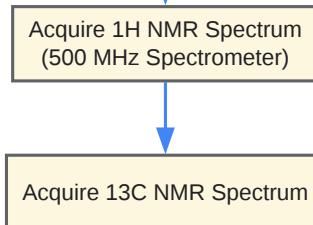
Graphical representations of the experimental workflow and the correlation between the molecular structure and its spectral output can simplify complex processes and concepts.

Experimental Workflow for NMR Analysis

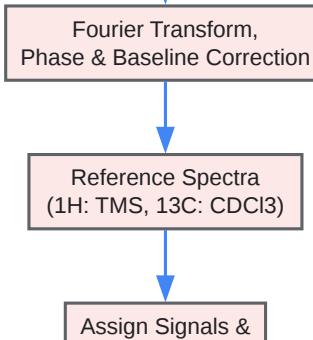
Sample Preparation



Data Acquisition



Data Processing & Analysis



End

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